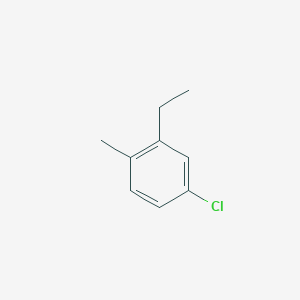![molecular formula C16H15NO6S B14130806 2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane CAS No. 89303-50-4](/img/structure/B14130806.png)
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane is an organic compound that features a benzenesulfonyl group, a nitrophenyl group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane typically involves multiple steps. One common method includes the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by the hydrolysis of the resulting ester with an aqueous solution of sodium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes, and implementing purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new drugs due to its structural features.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another benzenesulfonyl derivative with different substituents.
Benzenesulfonic acid derivatives: Compounds with similar sulfonyl groups but different functional groups attached.
Uniqueness
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane is unique due to the combination of its nitrophenyl and dioxolane groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
89303-50-4 |
|---|---|
Molecular Formula |
C16H15NO6S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[4-(benzenesulfonylmethyl)-3-nitrophenyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H15NO6S/c18-17(19)15-10-12(16-22-8-9-23-16)6-7-13(15)11-24(20,21)14-4-2-1-3-5-14/h1-7,10,16H,8-9,11H2 |
InChI Key |
CBMBZUUHKGVHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)CS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


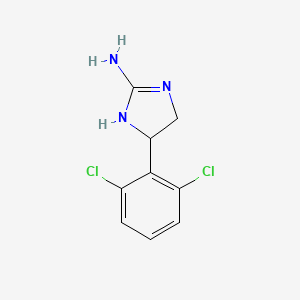
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)

![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)
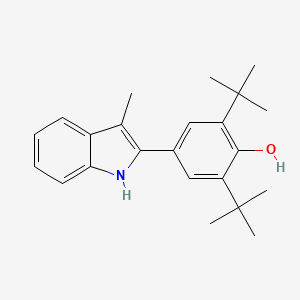
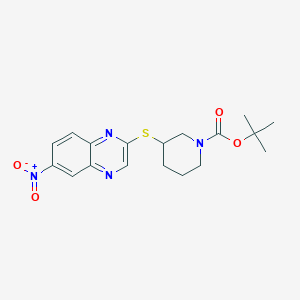
![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)

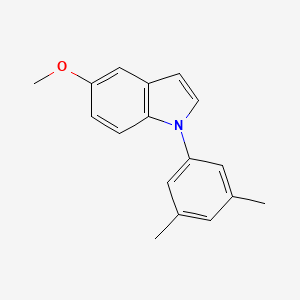
![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)



